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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-4-nitrobenzoic

acid

CAS No.: 1261990-83-3

Cat. No.: B6399721 Get Quote

Executive Summary & Compound Identity
2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3) is a substituted biphenyl

carboxylic acid.[1] It serves as a critical "pivot" intermediate: the carboxylic acid function allows

for amide/ester formation, while the nitro group provides a handle for reduction to an aniline (for

subsequent acylation) or diazonium chemistry. Its biphenyl core, bearing a chlorine atom, is a

classic pharmacophore found in lipophilic inhibitors of metabolic enzymes.

Property Data / Descriptor

CAS Number 1261990-83-3

IUPAC Name
4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic

acid

Molecular Formula C₁₃H₈ClNO₄

Molecular Weight 277.66 g/mol

SMILES
OC(=O)C1=C(C2=CC=C(Cl)C=C2)C=C(C=C1)=

O

Appearance Pale yellow to off-white crystalline solid
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Physicochemical Profile
Understanding the physicochemical behavior of this molecule is essential for optimizing

reaction conditions and purification protocols.

Solid-State & Thermal Properties
Melting Point: Typically 175–185 °C (Predicted based on structural analogs like 2-(4-

nitrophenyl)benzoic acid). The high melting point results from strong intermolecular hydrogen

bonding (dimerization) of the carboxylic acid and

-stacking interactions of the nitro-deficient rings.

Crystal Habit: Tends to crystallize as needles or prisms from polar protic solvents (e.g.,

Ethanol/Water).

Thermal Stability: Stable up to ~220 °C. The nitro group introduces a risk of exothermic

decomposition at very high temperatures; differential scanning calorimetry (DSC) is

recommended before scaling up.

Solution Thermodynamics
Acidity (pKa): Estimated 3.2 – 3.4.

Mechanism:[2][3][4] The nitro group at position 4 (para to the original phenyl ring

connection, meta to COOH in the biphenyl numbering) is strongly electron-withdrawing,

stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2).

However, the bulky 2-(4-chlorophenyl) group forces the biphenyl system to twist (dihedral

angle ~45–60°), reducing conjugation between rings but also sterically hindering solvation

of the carboxylate.

Lipophilicity (LogP): Estimated 3.5 – 3.8.

Implication: The molecule is highly lipophilic. It will partition poorly into aqueous media

unless pH > 5 (ionized form).

Solubility Profile:
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Water:[2][5][6] Insoluble (< 0.1 mg/mL) at pH < 3.

Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).

Organic Solvents: Highly soluble in DMSO, DMF, THF, and Ethyl Acetate. Moderate

solubility in Dichloromethane and Toluene.

Synthetic Methodology
The most robust route to 2-(4-Chlorophenyl)-4-nitrobenzoic acid is a Suzuki-Miyaura Cross-

Coupling reaction. This pathway offers high regioselectivity and avoids the harsh conditions of

direct nitration on a biphenyl system.

Retrosynthetic Analysis
The target is disconnected at the biaryl bond.

Fragment A (Electrophile): 2-Bromo-4-nitrobenzoic acid (or its methyl ester to prevent

catalyst poisoning by the free acid).

Fragment B (Nucleophile): 4-Chlorophenylboronic acid.

Optimized Synthesis Protocol
Step 1: Precursor Synthesis (Oxidation)

Starting Material: 2-Bromo-4-nitrotoluene.[3]

Reagent: KMnO₄, Pyridine/Water, 70–80 °C.

Note: Pyridine is used to solubilize the nitrotoluene and buffer the reaction.

Yield: ~65–70%.

Step 2: Suzuki Coupling (The Core Reaction)

Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).

Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(OAc)₂/SPhos for sterically hindered substrates.
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Base: K₂CO₃ (2.5 eq) or Na₂CO₃.

Solvent: 1,4-Dioxane : Water (4:1 v/v).

Conditions: Reflux (90–100 °C) for 12–16 hours under Nitrogen/Argon.

Step 3: Workup & Purification

Acidification: The reaction mixture is alkaline. Filter off Pd black. Acidify filtrate with 2N HCl to

pH 2.

Precipitation: The product precipitates as a solid.[5]

Recrystallization: Dissolve crude solid in hot Ethanol or Acetic Acid. Cool slowly to yield pure

crystals.

Visualization of Synthesis Pathway
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Caption: Convergent synthesis via oxidation of nitrotoluene followed by Pd-catalyzed Suzuki

cross-coupling.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be

confirmed.
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Technique Expected Signals / Diagnostic Peaks

¹H NMR (DMSO-d₆)

δ 13.0+ (br s, 1H): Carboxylic acid proton.δ 8.5–

8.6 (d, 1H): H-3 (between NO₂ and biaryl bond,

deshielded).δ 8.2–8.3 (dd, 1H): H-5 (ortho to

NO₂).δ 7.9–8.0 (d, 1H): H-6 (ortho to COOH).δ

7.4–7.6 (m, 4H): Chlorophenyl ring protons

(AA'BB' system).

IR Spectroscopy

2500–3300 cm⁻¹: Broad O-H stretch

(COOH).1690–1710 cm⁻¹: C=O stretch

(strong).1530 & 1350 cm⁻¹: N-O

asymmetric/symmetric stretch (NO₂).

Mass Spectrometry

m/z 276 [M-H]⁻: Negative ion mode (ESI-).

Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1)

must be visible.

Applications & Handling
Research Applications

Fragment-Based Drug Discovery (FBDD): The molecule serves as a scaffold for SDHI

(Succinate Dehydrogenase Inhibitor) fungicides. The nitro group is often reduced to an

amine to form amide-linked inhibitors (analogous to Boscalid or Fluxapyroxad structures).

Metabolic Probes: The 4-chlorophenyl group is metabolically robust (blocking para-

hydroxylation), making this acid a useful probe for testing metabolic stability of biaryl

pharmacophores.

Safety & MSDS Highlights
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

Dust Hazard: As a nitro-aromatic, fine dust may be combustible.[7] Use spark-proof

equipment.

Storage: Store at room temperature (15–25 °C) in a dry, dark place. Desiccate to prevent

hydrolytic degradation if stored as an activated ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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